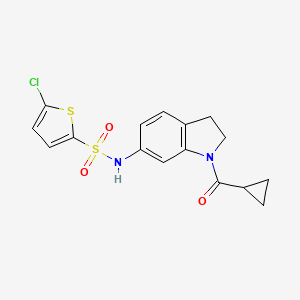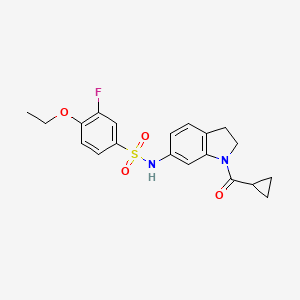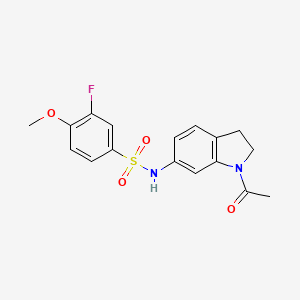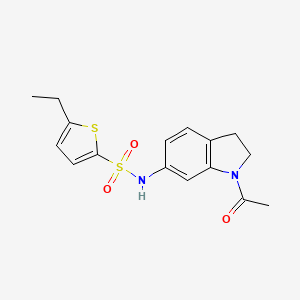
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide, or simply NAM, is a chemical compound that has found a variety of applications in scientific research. It is a derivative of the indole class of compounds and has been used to study a wide range of biochemical and physiological processes. NAM has been found to possess a variety of properties that make it particularly useful in laboratory experiments, as well as in drug development.
Scientific Research Applications
NAM has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the cardiovascular system. Additionally, NAM has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.
Mechanism of Action
NAM acts as an agonist at the serotonin 5-HT2A receptor. This means that it binds to the receptor, activating it and causing a response in the cell. This response can include changes in the cell’s physiology, such as an increase in the production of certain proteins or an increase in the activity of certain enzymes.
Biochemical and Physiological Effects
NAM has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of certain proteins, such as cAMP and cGMP, as well as to increase the activity of certain enzymes, such as phosphodiesterase. It has also been found to reduce inflammation and to have an anti-oxidant effect. Additionally, NAM has been found to have an anti-apoptotic effect, which means that it can protect cells from dying.
Advantages and Limitations for Lab Experiments
NAM has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in solution. Additionally, it has a low toxicity, and it is not metabolized by the body. However, NAM does have some limitations for use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
NAM has a wide range of potential future applications. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Additionally, it could be used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the cardiovascular system. Furthermore, it could be used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system. Finally, it could be used to study the effects of drugs on the metabolism, as well as to study the effects of drugs on the aging process.
Synthesis Methods
NAM is synthesized by a process known as palladium-catalyzed N-alkylation. This involves the reaction of an aryl halide with an alkyl halide in the presence of a palladium catalyst. The reaction is carried out at room temperature, and the resulting product is NAM. The reaction is simple, efficient, and can be carried out in a variety of solvents.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24(22,23)19-17-7-6-16-8-9-20(14(2)21)18(16)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWLGHFXFNPYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-2-sulfonamide](/img/structure/B6536573.png)









![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
